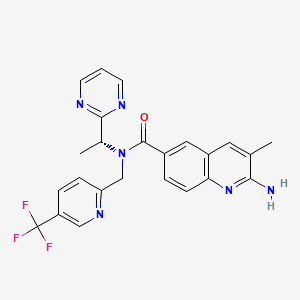

Prmt5-IN-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H21F3N6O |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

2-amino-3-methyl-N-[(1R)-1-pyrimidin-2-ylethyl]-N-[[5-(trifluoromethyl)-2-pyridinyl]methyl]quinoline-6-carboxamide |

InChI |

InChI=1S/C24H21F3N6O/c1-14-10-17-11-16(4-7-20(17)32-21(14)28)23(34)33(15(2)22-29-8-3-9-30-22)13-19-6-5-18(12-31-19)24(25,26)27/h3-12,15H,13H2,1-2H3,(H2,28,32)/t15-/m1/s1 |

InChI Key |

QRZCNKOBDDQUAP-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)[C@H](C)C4=NC=CC=N4)N=C1N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)C(C)C4=NC=CC=N4)N=C1N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PRMT5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other disease areas. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of PRMT5 inhibitors, focusing on well-characterized examples that represent the major classes of these inhibitory compounds.

Core Mechanism of PRMT5 Inhibition

The fundamental mechanism of action of PRMT5 inhibitors is the blockade of the enzyme's methyltransferase activity. By doing so, these small molecules prevent the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the arginine residues of substrate proteins. This leads to a global reduction in cellular levels of symmetric dimethylarginine (sDMA), a key pharmacodynamic biomarker of PRMT5 inhibition. The abrogation of sDMA on various substrates disrupts downstream cellular processes that are dependent on this modification, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.

There are three primary mechanisms by which small molecule inhibitors achieve the inhibition of PRMT5:

-

Substrate-Competitive Inhibition: These inhibitors bind to the substrate-binding pocket of PRMT5, preventing the binding of histone and non-histone proteins.

-

SAM-Competitive Inhibition: These molecules target the SAM binding pocket of PRMT5, competing with the natural cofactor and thereby preventing the initiation of the methyl transfer reaction.

-

MTA-Cooperative Inhibition: This newer class of inhibitors exhibits a novel mechanism, binding preferentially to the PRMT5-MTA complex. Methylthioadenosine (MTA) is a metabolite that accumulates in cancer cells with a deletion of the MTAP gene, which is commonly co-deleted with the tumor suppressor CDKN2A. These inhibitors exploit this cancer-specific metabolic vulnerability, leading to selective targeting of MTAP-deleted tumors.

Quantitative Data on Representative PRMT5 Inhibitors

The following tables summarize the in vitro and cellular potency of several well-characterized PRMT5 inhibitors, categorized by their mechanism of action.

Table 1: Substrate-Competitive PRMT5 Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular SDMA IC50 (nM) | Cellular Proliferation IC50 (nM) | Cell Line(s) | Reference(s) |

| GSK3326595 (Pemrametostat) | 6.2 | 2.5 | 189 | Z-138 (Mantle Cell Lymphoma) | [1][2][3] |

| PRT543 | 10.8 | ~35 (sDMA reduction) | 31-35 | Granta-519, SET-2 | [4][5][6] |

Table 2: SAM-Competitive PRMT5 Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular SDMA IC50 (nM) | Cellular Proliferation IC50 (nM) | Cell Line(s) | Reference(s) |

| JNJ-64619178 (Onametostat) | 0.14 | Not explicitly stated | 0.4 - 1.9 | NCI-H520, HCC-78, NCI-H1048, A427 (Lung Cancer) | [7][8][9][10] |

Table 3: MTA-Cooperative PRMT5 Inhibitors

| Compound | Biochemical IC50 (nM) (+/- MTA) | Cellular SDMA IC50 (nM) (MTAP-del vs WT) | Cellular Proliferation IC50 (nM) (MTAP-del vs WT) | Cell Line(s) | Reference(s) |

| MRTX1719 | 3.6 (+MTA), 20.4 (-MTA) | 8 vs 653 | 12 vs 890 | HCT116 (Colorectal Cancer) | [11][12][13] |

Signaling Pathways Modulated by PRMT5 Inhibition

PRMT5 inhibition impacts a multitude of signaling pathways critical for cancer cell survival and proliferation. The reduction of sDMA on key protein substrates disrupts their function and downstream signaling cascades.

Caption: PRMT5 inhibition blocks sDMA formation, leading to diverse downstream effects on cellular processes.

A key consequence of PRMT5 inhibition is the alteration of gene expression. By preventing the repressive sDMA modification of histones H3 and H4 at specific arginine residues (H3R8me2s, H4R3me2s), PRMT5 inhibitors can lead to the de-repression of tumor suppressor genes.[14] Conversely, PRMT5 can also activate the transcription of oncogenes, and its inhibition can therefore lead to their downregulation.

PRMT5 plays a crucial role in the assembly and function of the spliceosome. Inhibition of PRMT5 leads to defects in pre-mRNA splicing, which can result in the production of non-functional proteins or the activation of nonsense-mediated decay pathways, ultimately triggering apoptosis. A notable example is the alternative splicing of MDM4, a negative regulator of p53, which is induced by PRMT5 inhibitors and leads to p53 activation.[1]

Furthermore, PRMT5 is involved in the DNA damage response. By methylating key proteins in DNA repair pathways, PRMT5 contributes to the maintenance of genomic integrity. Inhibition of PRMT5 can therefore sensitize cancer cells to DNA-damaging agents and PARP inhibitors.

Finally, PRMT5 modulates the activity of several key signaling pathways, including the PI3K/AKT and WNT/β-catenin pathways, which are central to cancer cell proliferation and survival.[15][16] Inhibition of PRMT5 disrupts these pathways, contributing to its anti-tumor effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of PRMT5 inhibitors.

Biochemical PRMT5 Activity Assay

This assay quantifies the enzymatic activity of PRMT5 and the potency of inhibitors in a cell-free system.

Caption: Workflow for a typical biochemical PRMT5 activity assay.

Detailed Methodology:

-

Reaction Setup: In a 384-well plate, combine recombinant human PRMT5/MEP50 complex, a biotinylated peptide substrate (e.g., histone H4 peptide), and assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT).[17]

-

Inhibitor Addition: Add the PRMT5 inhibitor at a range of concentrations.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding S-adenosylmethionine (SAM). For radiometric assays, [3H]-SAM is used.

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for enzymatic activity.[17]

-

Reaction Termination and Detection:

-

Radiometric Assay: Stop the reaction and transfer the mixture to a filter plate to capture the biotinylated peptide. Wash to remove unincorporated [3H]-SAM. Add scintillant and measure radioactivity using a scintillation counter.

-

AlphaLISA Assay: Add acceptor beads conjugated to an anti-sDMA antibody and donor beads conjugated to streptavidin. In the presence of methylated peptide, the beads are brought into proximity, generating a chemiluminescent signal that is read on a plate reader.[18]

-

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Symmetric Dimethylarginine (sDMA) Western Blot

This assay measures the level of global sDMA in cells treated with a PRMT5 inhibitor, serving as a key pharmacodynamic biomarker of target engagement.

Caption: Workflow for assessing cellular sDMA levels by Western blot.

Detailed Methodology:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the PRMT5 inhibitor at various concentrations for 48 to 72 hours.

-

Protein Extraction: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody recognizing sDMA (e.g., anti-sDMA antibody) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the sDMA signal to a loading control like β-actin or GAPDH.

Cell Viability Assay

This assay determines the effect of PRMT5 inhibitors on the proliferation and viability of cancer cells.

Caption: Workflow for a typical cell viability assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the PRMT5 inhibitor.

-

Incubation: Incubate the cells for an extended period, typically 5 to 10 days, to allow for effects on proliferation to become apparent.[12]

-

Viability Measurement:

-

CellTiter-Glo®: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence on a plate reader.

-

MTT Assay: Add MTT reagent, which is converted to formazan by metabolically active cells. Solubilize the formazan crystals and measure the absorbance.

-

-

Data Analysis: Normalize the signal to vehicle-treated control cells to calculate the percentage of viability. Plot the viability against the inhibitor concentration and determine the IC50 value.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of PRMT5 inhibitors in a living organism.

Caption: Workflow for an in vivo xenograft study.

Detailed Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into different treatment groups, including a vehicle control group. Administer the PRMT5 inhibitor, typically via oral gavage, at various doses and schedules.[1]

-

Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor tissue can be used for pharmacodynamic analysis, such as measuring sDMA levels by Western blot or immunohistochemistry, to confirm target engagement in vivo.

-

Efficacy Assessment: Calculate the tumor growth inhibition (TGI) to assess the anti-tumor efficacy of the compound.

Conclusion

PRMT5 inhibitors represent a promising class of targeted therapies with diverse mechanisms of action that all converge on the inhibition of symmetric arginine dimethylation. This leads to a cascade of downstream effects, including altered gene expression, defective RNA splicing, impaired DNA damage repair, and dysregulation of key oncogenic signaling pathways, ultimately resulting in cancer cell death. The availability of robust biochemical and cellular assays is essential for the discovery and characterization of novel PRMT5 inhibitors, and in vivo models are critical for evaluating their therapeutic potential. As our understanding of the complex roles of PRMT5 in cellular biology continues to grow, so too will the opportunities for the development of innovative and effective PRMT5-targeted therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. preludetx.com [preludetx.com]

- 5. selleckchem.com [selleckchem.com]

- 6. preludetx.com [preludetx.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. MRTX-1719 | PRMT5 Inhibitor | Histone Methyltransferase | TargetMol [targetmol.com]

- 12. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects | Anticancer Research [ar.iiarjournals.org]

- 14. PRMT5 function and targeting in cancer [cell-stress.com]

- 15. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. bpsbioscience.com [bpsbioscience.com]

Prmt5-IN-25: A Technical Overview of a PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Prmt5-IN-25, a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details its biochemical activity, the experimental procedures used for its characterization, and its role within the broader context of PRMT5 signaling pathways.

Quantitative Inhibitory Activity

| Parameter | Value | Compound |

| IC50 | 0.33 µM | PRMT5-IN-30[1] |

| Kd | 0.987 µM | PRMT5-IN-30[1] |

Experimental Protocols

The determination of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for PRMT5 inhibitors involves sophisticated biochemical and cellular assays. Below are detailed methodologies representative of those used in the characterization of such compounds.

Biochemical Assay for PRMT5 Activity (AlphaLISA Format)

This assay quantifies the enzymatic activity of PRMT5 by detecting the methylation of a substrate.

-

Enzyme Reaction:

-

A reaction mixture is prepared containing the PRMT5/MEP50 enzyme complex, a biotinylated histone H4 peptide substrate, and the co-factor S-adenosylmethionine (SAM).

-

The test inhibitor (e.g., this compound) at various concentrations is added to the mixture.

-

The reaction is incubated to allow for the methylation of the histone substrate by PRMT5.

-

-

Detection:

-

Streptavidin-coated donor beads and antibody-coated acceptor beads specific for the methylated substrate are added.

-

In the presence of a methylated substrate, the donor and acceptor beads are brought into close proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm.

-

The intensity of the emitted light is proportional to the amount of methylated substrate, and thus to the PRMT5 activity.

-

-

Data Analysis:

-

IC50 values are calculated by plotting the percentage of PRMT5 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for PRMT5 Target Engagement

This method assesses the ability of an inhibitor to engage PRMT5 within a cellular context by measuring the methylation of a known downstream target.

-

Cell Treatment:

-

Cultured cells (e.g., cancer cell lines) are treated with varying concentrations of the PRMT5 inhibitor for a specified period.

-

-

Protein Extraction and Analysis:

-

Cell lysates are prepared, and total protein concentration is determined.

-

Western blotting is performed using antibodies specific for a symmetrically dimethylated substrate of PRMT5 (e.g., SmD3) and a loading control (e.g., total SmD3 or actin).

-

-

Quantification:

-

The band intensities are quantified, and the ratio of methylated substrate to total substrate or loading control is calculated.

-

The cellular IC50 is determined by plotting the reduction in the methylation signal against the inhibitor concentration.

-

PRMT5 Signaling and Inhibition

PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target.

The following diagram illustrates a simplified workflow for the discovery and characterization of PRMT5 inhibitors.

Caption: A flowchart illustrating the key stages in the discovery and development of a PRMT5 inhibitor.

The mechanism of action of PRMT5 inhibitors like this compound involves the direct binding to the PRMT5 enzyme, thereby preventing it from methylating its substrates. This leads to the downstream consequences illustrated in the signaling pathway diagram below.

Caption: A diagram showing the central role of the PRMT5/MEP50 complex in cellular processes and how inhibitors like this compound intervene.

References

Prmt5-IN-25 (Compound 503/AM-9747): A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and preclinical development of Prmt5-IN-25, also known as compound 503 and AM-9747, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a comprehensive overview of its mechanism of action, key preclinical data, and the experimental methodologies employed in its characterization.

Introduction to PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression. Dysregulation and overexpression of PRMT5 have been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound has emerged from discovery efforts as a promising agent specifically targeting this enzyme.

Discovery of this compound (AM-9747)

This compound (AM-9747) was identified through a DNA-encoded library screening designed to discover small molecules that bind to the PRMT5 enzyme.[1][2] Subsequent medicinal chemistry optimization led to the development of AM-9747, a potent inhibitor with a Ki of 0.06 nM.[3] A key feature of this compound is its MTA-cooperative mechanism of inhibition.[1][2]

Mechanism of Action: MTA-Cooperative Inhibition

In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[1][4] MTA is a natural, weak inhibitor of PRMT5. This compound (AM-9747) exhibits enhanced binding and inhibition of the PRMT5-MTA complex, leading to a synthetic lethal therapeutic strategy in MTAP-deleted cancers.[1][2][5] This cooperative binding results in preferential activity in cancer cells with high intracellular MTA concentrations.[1][2]

The proposed mechanism of action involves the induction of DNA damage, evidenced by an increase in phosphorylated H2AX (γH2AX), and subsequent cell cycle arrest in the G2/M phase, particularly in MTAP-deficient cancer cells.[1][6][7]

Preclinical Data

In Vitro Activity

This compound demonstrates potent and selective activity in cellular assays, particularly in MTAP-deleted cancer cell lines.

| Assay Type | Cell Line | Genotype | IC50 | Reference |

| SDMA Mark Reduction | HCT116 | MTAP-deleted | 0.0002 µM | [1][6] |

| HCT116 | MTAP-WT | 0.050 µM | [1][6] | |

| Cell Proliferation | HCT116 | MTAP-deleted | 0.027 µM (or 0.026 µM) | [1][3][6] |

| HCT116 | MTAP-WT | 0.63 µM (or 0.068 µM) | [1][3][6] |

Note: Slight variations in IC50 values are reported across different sources, which may be due to minor differences in assay conditions.[2]

In Vivo Efficacy

Oral administration of this compound (AM-9747) has shown significant anti-tumor activity in various mouse xenograft models.

| Model Type | Cancer Type | Key Findings | Reference |

| Cell Line-Derived Xenograft | HCT116 (Colon Cancer, MTAP-deleted vs. WT) | Selective inhibition of tumor growth in MTAP-deleted tumors. | [1][6] |

| Cell Line-Derived Xenograft | BXPC3 (Pancreatic Cancer, MTAP-deleted) | Inhibition of tumor growth. | [1][6] |

| Cell Line-Derived Xenograft | DOHH2 (Diffuse Large B-cell Lymphoma, MTAP-deleted) | Inhibition of tumor growth. | [1][6] |

| Patient-Derived Xenograft (PDX) | Various MTAP-deleted cancers | >50% tumor growth inhibition observed in the majority of models. | [1][6] |

Once-daily oral dosing of AM-9747 was well-tolerated and resulted in a dose-dependent reduction of the SDMA tumor biomarker, leading to effective tumor growth inhibition and, in some cases, tumor regression in MTAP-deleted xenograft models.[2][5][8]

Experimental Protocols

Synthesis of this compound (AM-9747)

The synthesis of AM-9747 originated from a quinolin-2-amine hit identified from a DNA-encoded library screen. The process involved a solution-phase synthesis to produce the necessary quantities for further analysis and preclinical studies.[2][4] Lead optimization efforts focused on improving potency, MTA-cooperativity, and pharmacokinetic properties.[1][2]

In Vitro Assays

The inhibitory activity of this compound on PRMT5 can be determined using a variety of formats, such as chemiluminescent or fluorescence-based assays. A typical protocol involves:

-

Incubation of recombinant human PRMT5/MEP50 complex with a biotinylated histone peptide substrate (e.g., H4) and S-adenosylmethionine (SAM).

-

Addition of the test compound at various concentrations.

-

Detection of the methylated substrate using a specific antibody and a labeled secondary antibody, followed by measurement of the signal (e.g., luminescence or fluorescence).

The anti-proliferative effects of this compound are commonly assessed using an MTT or a luminescence-based viability assay (e.g., CellTiter-Glo®).

-

Seeding of cancer cells (e.g., HCT116 MTAP-deleted and MTAP-WT) in 96-well plates.

-

Treatment with a serial dilution of this compound for a specified duration (e.g., 6 days).

-

Addition of the viability reagent (e.g., MTT or CellTiter-Glo®).

-

Measurement of absorbance or luminescence to determine cell viability relative to a vehicle control.

In Vivo Xenograft Studies

A general protocol for assessing the in vivo efficacy of this compound involves:

-

Model Generation: Subcutaneous implantation of human cancer cells (e.g., HCT116 MTAP-deleted) into immunocompromised mice. For patient-derived xenograft (PDX) models, tumor fragments from patients are implanted.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as measuring the levels of symmetric dimethylarginine (SDMA) to confirm target engagement.

Conclusion and Future Directions

This compound (compound 503/AM-9747) is a potent and selective MTA-cooperative PRMT5 inhibitor with a clear mechanism of action and compelling preclinical anti-tumor activity, particularly in MTAP-deleted cancers. The data presented in this guide underscore its potential as a promising therapeutic agent. The successful preclinical profile of AM-9747 has paved the way for the clinical development of next-generation MTA-cooperative PRMT5 inhibitors, such as AMG 193, which is currently in Phase I/II clinical trials.[2] Further research and clinical investigation will be crucial to fully elucidate the therapeutic potential of this class of inhibitors in patients with MTAP-deficient solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

The Antiproliferative Profile of Prmt5-IN-25: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiproliferative properties of Prmt5-IN-25, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic development. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Antiproliferative Activity

This compound, also referred to as Antiproliferative agent-25, has demonstrated potent and selective inhibitory activity against PRMT5. The following table summarizes the key quantitative data regarding its antiproliferative effects.

| Compound | Target | IC50 (μM) | Cell Line | Effect | Citation |

| This compound (Antiproliferative agent-25) | PRMT5 | 0.11 | A549 (Non-small cell lung cancer) | Induces apoptosis and inhibits cell migration. | [1] |

Note: The publicly available quantitative data on the antiproliferative activity of this compound across a broad range of cancer cell lines is currently limited. The provided data is based on initial characterization.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antiproliferative properties of PRMT5 inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway upon treatment with an inhibitor.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., PRMT5, cleaved caspase-3, PARP, p-Akt, Akt, hnRNP E1) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on the migratory capacity of cancer cells.

Protocol:

-

Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing this compound at various concentrations.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in wound closure in treated cells compared to control cells indicates inhibition of cell migration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

References

Technical Guide: The Role and Inhibition of Protein Arginine Methyltransferase 5 by GSK3326595

Disclaimer: Initial searches for a specific protein arginine methyltransferase 5 (PRMT5) inhibitor designated "Prmt5-IN-25" did not yield any publicly available information. Therefore, this technical guide focuses on a well-characterized, potent, and selective PRMT5 inhibitor, GSK3326595 (also known as EPZ015666 and Pemrametostat) , to provide an in-depth overview of PRMT5 inhibition, its biochemical and cellular effects, and the methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to PRMT5 and GSK3326595

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target.

GSK3326595 is a potent, selective, and orally bioavailable small-molecule inhibitor of PRMT5. It exhibits a unique mechanism of action, being S-adenosyl-L-methionine (SAM) uncompetitive and peptide-substrate competitive.[1] This inhibitor has been instrumental as a chemical probe for elucidating the biological functions of PRMT5 and has undergone clinical investigation for the treatment of various solid tumors and hematologic malignancies.[2][3][4]

Biochemical and Cellular Activity of GSK3326595

The inhibitory activity of GSK3326595 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of GSK3326595 against PRMT5

| Assay Type | Substrate Peptides | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| Radiometric HotSpot™ | Histone H4 | 6.2 ± 0.8 | 5 | SAM-uncompetitive, Peptide-competitive |

| Radiometric FlashPlate | Histone H4 | 22 | N/A | SAM-uncompetitive, Peptide-competitive |

| Radiometric HotSpot™ | Histone H2A | 5.9 - 19.7 | N/A | SAM-uncompetitive, Peptide-competitive |

| Radiometric HotSpot™ | SmD3 | 5.9 - 19.7 | N/A | SAM-uncompetitive, Peptide-competitive |

| Radiometric HotSpot™ | FUBP1 | 5.9 - 19.7 | N/A | SAM-uncompetitive, Peptide-competitive |

| Radiometric HotSpot™ | HNRNPH1 | 5.9 - 19.7 | N/A | SAM-uncompetitive, Peptide-competitive |

Data compiled from multiple sources.[1][5][6][7][8][9][10]

Table 2: Cellular Activity of GSK3326595

| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) |

| Z-138 | Mantle Cell Lymphoma | Symmetric Dimethyl Arginine (SDMA) ELISA | EC50 | 2 - 160 |

| MCF-7 | Breast Cancer | Symmetric Dimethyl Arginine (SDMA) ELISA | EC50 | 2 - 160 |

| JM1 | Diffuse Large B-Cell Lymphoma | Symmetric Dimethyl Arginine (SDMA) ELISA | EC50 | 2 - 160 |

| DOHH-2 | Follicular Lymphoma | Symmetric Dimethyl Arginine (SDMA) ELISA | EC50 | 2 - 160 |

| Z-138 | Mantle Cell Lymphoma | Cell Proliferation (CellTiter-Glo) | gIC50 | 96 - 904 |

| Granta-519 | Mantle Cell Lymphoma | Cell Proliferation (CellTiter-Glo) | gIC50 | 96 - 904 |

| Maver-1 | Mantle Cell Lymphoma | Cell Proliferation (CellTiter-Glo) | gIC50 | 96 - 904 |

| Mino | Mantle Cell Lymphoma | Cell Proliferation (CellTiter-Glo) | gIC50 | 96 - 904 |

| Jeko-1 | Mantle Cell Lymphoma | Cell Proliferation (CellTiter-Glo) | gIC50 | 96 - 904 |

| Breast Cancer Lines | Breast Cancer | Cell Proliferation (Various) | gIC50 | 2.5 - >10,000 |

| AML Lines | Acute Myeloid Leukemia | Cell Proliferation (Various) | gIC50 | Sensitive |

| Multiple Myeloma Lines | Multiple Myeloma | Cell Proliferation (Various) | gIC50 | Sensitive |

Data compiled from multiple sources.[6][8][9][11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize GSK3326595.

PRMT5/MEP50 Biochemical Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a peptide substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 (1-21) peptide substrate

-

³H-SAM

-

GSK3326595

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT)

-

Streptavidin-coated FlashPlate or SPA beads

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of GSK3326595 in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the PRMT5/MEP50 enzyme to the assay buffer.

-

Add the diluted GSK3326595 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the methyltransferase reaction by adding a mixture of the biotinylated histone H4 peptide substrate and ³H-SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding an excess of unlabeled SAM or a generic stop solution.

-

Transfer the reaction mixture to a streptavidin-coated plate (for FlashPlate) or add streptavidin-coated SPA beads.

-

Incubate to allow the biotinylated peptide to bind.

-

Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylated substrate.

-

Calculate the percent inhibition for each concentration of GSK3326595 and determine the IC50 value using non-linear regression analysis.

Cellular Symmetric Dimethyl Arginine (SDMA) Western Blot

This method is used to assess the ability of GSK3326595 to inhibit PRMT5 activity within cells by measuring the global levels of SDMA on cellular proteins.

Materials:

-

Cancer cell lines of interest

-

GSK3326595

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SDMA, anti-SmD3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of GSK3326595 or DMSO for the desired duration (e.g., 72 hours).

-

Wash the cells with PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent reduction in SDMA levels.

Cell Viability Assay (MTS or CellTiter-Glo)

This assay measures the effect of GSK3326595 on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines

-

GSK3326595

-

96-well plates

-

MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells at an appropriate density in 96-well plates and incubate overnight.

-

Treat the cells with a serial dilution of GSK3326595 or DMSO.

-

Incubate for a specified period (e.g., 6 to 10 days, as PRMT5 inhibition effects can be time-dependent).[6]

-

For the MTS assay, add the MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.

-

For the CellTiter-Glo assay, allow the plate to equilibrate to room temperature, add the CellTiter-Glo reagent, mix, and measure luminescence.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the growth IC50 (gIC50) value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by PRMT5 inhibition with GSK3326595 and a typical experimental workflow for its characterization.

Caption: PRMT5 inhibition by GSK3326595 alters MDM4 splicing, leading to p53 activation.

Caption: Workflow for characterizing the PRMT5 inhibitor GSK3326595.

Conclusion

GSK3326595 is a well-characterized and selective inhibitor of PRMT5 that has proven to be an invaluable tool for studying the roles of arginine methylation in cancer biology. Its mechanism of action, involving the modulation of RNA splicing and subsequent activation of tumor suppressor pathways like p53, highlights the intricate regulatory functions of PRMT5. The comprehensive biochemical and cellular data, along with established experimental protocols, provide a robust framework for the continued investigation of PRMT5 as a therapeutic target and for the development of novel inhibitors in this class. The clinical data, although showing modest single-agent efficacy in some contexts, underscores the need for further research into combination therapies and patient selection strategies to fully realize the therapeutic potential of PRMT5 inhibition.[2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. onclive.com [onclive.com]

- 3. onclive.com [onclive.com]

- 4. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. GSK3326595 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]

- 11. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Impact of PRMT5 Inhibition on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] As the primary type II arginine methyltransferase in mammals, PRMT5 plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and cell cycle progression.[2][3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of PRMT5 inhibition on histone methylation, with a focus on the molecular mechanisms and the experimental methodologies used to assess these changes. While specific data for a compound designated "Prmt5-IN-25" is not publicly available, this guide will utilize data from well-characterized, potent, and selective PRMT5 inhibitors to illustrate the core principles and effects of targeting this enzyme.

Core Mechanism of PRMT5 and its Inhibition

PRMT5 catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues.[4] It is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks on its substrates.[5] Key histone targets of PRMT5 include Histone H4 at arginine 3 (H4R3), Histone H3 at arginine 8 (H3R8), Histone H2A at arginine 3 (H2AR3), and Histone H3 at arginine 2 (H3R2).[3][6] These methylation events are generally associated with transcriptional repression, although context-dependent transcriptional activation has also been reported.[3][7]

PRMT5 inhibitors function by blocking the catalytic activity of the enzyme, thereby preventing the methylation of its histone and non-histone substrates. This leads to a global reduction in sDMA levels and alters the epigenetic landscape of the cell, ultimately impacting gene expression and cellular phenotype.

Quantitative Effects of PRMT5 Inhibitors on Histone Methylation

The potency of PRMT5 inhibitors is typically assessed through biochemical and cellular assays. Biochemical assays measure the direct inhibition of the PRMT5 enzyme, while cellular assays quantify the downstream effects on histone methylation and cell viability.

| Inhibitor | Target | Assay Type | IC50 | Cell Line | Reference |

| Compound 9 | PRMT5/MEP50 | Biochemical | 11 nM | - | [5] |

| Compound 9 | sDMA levels | Cellular (Western Blot) | 12 nM | Granta-519 | [5] |

| Compound 9 | Proliferation | Cellular | 60 nM | Granta-519 | [5] |

| Compound 17 | PRMT5:MEP50 PPI | Cellular | 430 nM | LNCaP | [6] |

| LLY-283 | PRMT5 | Cellular (H4R3me2s) | - | HEI-OC1 | [7] |

| HLCL61 | Cell Viability | Cellular | 3.09 - 7.58 µM | ATL-related cell lines | [8] |

| CMP5 | Cell Viability | Cellular | 23.94 - 33.12 µM | ATL patient cells | [8] |

Note: The table presents a selection of data from different studies to illustrate the range of potencies and assays used.

Impact on Signaling Pathways

The inhibition of PRMT5 and the subsequent alteration of histone methylation patterns have profound effects on various signaling pathways crucial for cancer cell proliferation and survival.

Gene Silencing and Tumor Suppressor Regulation

PRMT5-mediated symmetric methylation of H4R3 (H4R3me2s) is a key repressive mark. This modification serves as a direct binding target for the DNA methyltransferase DNMT3A.[9] This interaction couples histone methylation with DNA methylation, leading to gene silencing.[9][10] The knockdown of PRMT5 results in a loss of the H4R3me2s mark, reduced DNMT3A binding, and subsequent loss of DNA methylation and reactivation of gene expression.[9][10]

Figure 1. PRMT5-mediated gene silencing pathway.

PI3K/Akt Signaling Pathway

Recent studies have shown that inhibition of PRMT5 can attenuate cisplatin-induced hearing loss by modulating the PI3K/Akt signaling pathway.[7] In this context, PRMT5 inhibition led to an increase in the levels of p-PI3K and p-Akt, suggesting a protective role against apoptosis.[7]

Figure 2. Effect of PRMT5 inhibition on the PI3K/Akt pathway.

Experimental Protocols

Western Blot for Histone Methylation

This protocol is a generalized procedure for assessing changes in histone methylation levels upon treatment with a PRMT5 inhibitor.

Figure 3. Western blot workflow for histone methylation.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the PRMT5 inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

2. Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).

-

Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

3. SDS-PAGE and Western Blotting:

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate histone proteins on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H4R3me2s, anti-H3R8me2s) overnight at 4°C. Also, probe for a loading control such as total Histone H3 or H4.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imager.

4. Quantification and Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the methylated histone band to the corresponding total histone loading control.

In Vitro PRMT5 Enzymatic Assay (FlashPlate)

This is a common method to determine the biochemical IC50 of an inhibitor.

1. Reagents and Materials:

-

Recombinant human PRMT5/MEP50 complex.

-

Histone H4 peptide substrate (e.g., AcH4-23).

-

[3H]-S-adenosylmethionine ([3H]-SAM).

-

PRMT5 inhibitor compound.

-

Assay buffer.

-

384-well FlashPlate.

2. Assay Procedure:

-

Prepare serial dilutions of the PRMT5 inhibitor in DMSO.

-

In a 384-well plate, add the PRMT5/MEP50 enzyme and the histone H4 peptide substrate in the assay buffer.

-

Add the diluted inhibitor and pre-incubate for a defined period (e.g., 20 minutes) at room temperature.

-

Initiate the methylation reaction by adding [3H]-SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction.

-

The biotinylated peptide substrate is captured by the streptavidin-coated FlashPlate.

-

Measure the incorporation of the [3H]-methyl group using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

Inhibition of PRMT5 presents a promising therapeutic strategy for various cancers by targeting the epigenetic regulation of gene expression. Understanding the specific effects of PRMT5 inhibitors on histone methylation is crucial for their preclinical and clinical development. The methodologies and data presented in this guide provide a framework for researchers and drug developers to assess the efficacy and mechanism of action of novel PRMT5 inhibitors. Future research will likely focus on elucidating the complex interplay between PRMT5-mediated histone methylation and other epigenetic modifications, as well as identifying biomarkers to predict patient response to PRMT5-targeted therapies.

References

- 1. Methylation of histone H3 and H4 by PRMT5 regulates ribosomal RNA gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of histone methyltransferase PRMT5 attenuates cisplatin-induced hearing loss through the PI3K/Akt-mediated mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of PRMT5 in Tumorigenesis: From Oncogenic Driver to Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes, and its dysregulation is increasingly implicated in the initiation and progression of numerous cancers. As the primary enzyme responsible for symmetric arginine dimethylation, PRMT5 modulates the function of a wide array of histone and non-histone proteins, thereby influencing gene expression, RNA splicing, DNA damage repair, and signal transduction pathways. Its overexpression in various malignancies, often correlating with poor prognosis, has positioned PRMT5 as a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the multifaceted role of PRMT5 in tumorigenesis, detailing its key substrates and signaling pathways. Furthermore, it explores the landscape of PRMT5 inhibitors, with a focus on their mechanisms of action and preclinical and clinical development. This guide aims to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapies by targeting PRMT5.

The Oncogenic Landscape of PRMT5

PRMT5 is a Type II protein arginine methyltransferase that catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in symmetric dimethylarginine (sDMA).[1] This post-translational modification can have profound effects on protein function, stability, and protein-protein interactions.

Upregulation and Clinical Significance

Elevated expression of PRMT5 has been documented in a wide range of solid tumors and hematological malignancies, including but not limited to lymphomas, breast cancer, lung cancer, colorectal cancer, and glioblastoma.[1] High PRMT5 levels often correlate with advanced tumor stage, metastasis, and poor patient outcomes, highlighting its potential as a prognostic biomarker.[2][3]

Key Oncogenic Mechanisms of PRMT5

PRMT5 contributes to tumorigenesis through several key mechanisms:

-

Epigenetic Regulation: PRMT5-mediated symmetric dimethylation of histone tails, particularly H4R3me2s and H3R8me2s, is generally associated with transcriptional repression.[4] PRMT5, often in complex with chromatin remodeling factors like SWI/SNF, can silence tumor suppressor genes such as RB1, RBL1, and RBL2.[4][5] Conversely, it can also activate the transcription of oncogenes like FGFR3 and eIF4E.[4][5]

-

RNA Splicing: PRMT5 plays a crucial role in the biogenesis of spliceosomal small nuclear ribonucleoproteins (snRNPs) by methylating Sm proteins (SmB, SmD1, SmD3). Dysregulation of PRMT5 can lead to aberrant alternative splicing of genes involved in cell survival and proliferation, a hallmark of many cancers.[1]

-

Modulation of Signaling Pathways: PRMT5 can directly methylate and regulate the activity of key signaling proteins. This includes components of growth factor signaling pathways (e.g., EGFR, PDGFR), the NF-κB pathway, and the p53 pathway, thereby impacting cell proliferation, survival, and inflammation.[4][6][7]

-

DNA Damage Response (DDR): PRMT5 influences the DDR by methylating proteins involved in DNA repair, such as 53BP1 and RAD51.[8] This can enhance the ability of cancer cells to repair DNA damage induced by chemotherapy and radiation, contributing to therapeutic resistance.[1]

PRMT5-Regulated Signaling Pathways in Cancer

The oncogenic functions of PRMT5 are mediated through its influence on a complex network of signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PRMT5 function and targeting in cancer [cell-stress.com]

Methodological & Application

Application Notes: Utilizing Prmt5-IN-25 for Cancer Cell Line Investigation

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of Prmt5-IN-25, a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cancer cell line studies.

Introduction to PRMT5 in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] As a Type II PRMT, it plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage response.[1][3][4]

In the context of cancer, PRMT5 is frequently overexpressed in a wide array of malignancies, including lung, breast, colorectal, and hematologic cancers.[3][5][6] Its elevated expression often correlates with poor patient prognosis.[1] PRMT5 contributes to tumorigenesis by epigenetically silencing tumor suppressor genes through histone methylation (e.g., H4R3, H3R8) and by methylating non-histone proteins to modulate key signaling pathways that control cell proliferation, apoptosis, and cell cycle progression.[5][7][8] Consequently, PRMT5 has emerged as a promising therapeutic target for cancer treatment.[9]

Mechanism of Action: this compound

This compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of PRMT5.[3][10] Small molecule inhibitors are low molecular weight compounds capable of penetrating cell membranes to interact with intracellular targets.[11][12][13] this compound functions by binding to the PRMT5 active site, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to its protein substrates.[3]

The inhibition of PRMT5's methyltransferase activity by this compound is expected to trigger a cascade of anti-tumor effects, including:

-

Reactivation of Tumor Suppressor Genes: By preventing repressive histone methylation.[7]

-

Induction of Apoptosis: Through modulation of key apoptotic proteins like p53.[1][7][14]

-

Cell Cycle Arrest: By altering the expression or stability of cell cycle regulators such as cyclins and CDKs.[15][16]

-

Disruption of RNA Splicing: Leading to the production of non-functional proteins in cancer cells.[1][17]

PRMT5 Signaling Pathway and Inhibition

The following diagram illustrates the central role of PRMT5 in cellular signaling and the point of intervention for this compound.

References

- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. DSpace [kb.osu.edu]

- 5. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. beatcancer.eu [beatcancer.eu]

- 11. oatext.com [oatext.com]

- 12. Small molecule inhibitors as emerging cancer therapeutics | labclinics.com [labclinics.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. The arginine methyltransferase PRMT5 and PRMT1 distinctly regulate the degradation of anti-apoptotic protein CFLARL in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. PRMT5 function and targeting in cancer [cell-stress.com]

Application Notes and Protocols for Prmt5-IN-25 Cell-Based Assays

These application notes provide detailed protocols for characterizing the cellular activity of Prmt5-IN-25, a novel inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following guidelines are intended for researchers, scientists, and drug development professionals working to understand the efficacy and mechanism of action of PRMT5 inhibitors in a cellular context.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a key role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][3][4] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a promising therapeutic target.[2][5][6][7] this compound is a potent and selective inhibitor of PRMT5, and these protocols describe methods to evaluate its effects in cancer cell lines.

Key Signaling Pathways Involving PRMT5

PRMT5 influences several signaling pathways crucial for cancer cell proliferation and survival. It can regulate the expression of key genes and the function of proteins involved in pathways such as PI3K/AKT/mTOR and ERK.[5][6] The diagram below illustrates a simplified overview of PRMT5's role in cellular signaling.

Caption: Overview of the PRMT5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.[5]

Materials:

-

Cancer cell line (e.g., A549 non-small cell lung cancer cells)[5]

-

RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin[5]

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[5]

-

Acid isopropanol (10% SDS, 0.01 M HCl)[5]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000 cells/well and incubate overnight.[5]

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from nanomolar to micromolar to determine a dose-response curve. Include a DMSO-only control.[5]

-

Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or the DMSO control to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Add 100 µL of acid isopropanol to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Data Presentation:

| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (DMSO Control) | 100 | 5.2 |

| 0.01 | 98.1 | 4.8 |

| 0.1 | 85.3 | 6.1 |

| 1 | 52.7 | 4.5 |

| 10 | 15.9 | 3.2 |

| 100 | 5.1 | 1.8 |

Western Blot Analysis of PRMT5 Substrate Methylation

This protocol is used to determine if this compound inhibits the methyltransferase activity of PRMT5 within cells by measuring the symmetric dimethylation of a known substrate, such as SmBB'.[3]

Materials:

-

Cancer cell line (e.g., MCF7 breast cancer cells)[3]

-

This compound

-

DMSO

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA), anti-SmBB', anti-PRMT5, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or DMSO for 48 hours.[3]

-

Wash cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the SDMA signal to the total SmBB' or PRMT5 signal, and then to the loading control.

Data Presentation:

| Treatment | Normalized SDMA Signal Intensity |

| DMSO Control | 1.00 |

| This compound (0.1 µM) | 0.78 |

| This compound (1 µM) | 0.45 |

| This compound (10 µM) | 0.12 |

Experimental Workflow Diagram

The following diagram outlines the general workflow for testing a novel PRMT5 inhibitor.

Caption: General experimental workflow for the cellular characterization of this compound.

References

- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Prmt5-IN-25 in Mantle Cell Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mantle cell lymphoma (MCL) is a challenging B-cell non-Hodgkin lymphoma characterized by the t(11;14) translocation, leading to overexpression of cyclin D1 and subsequent cell cycle dysregulation.[1][2] Despite advancements in treatment, MCL remains largely incurable, with many patients experiencing relapse and developing resistance to therapy.[3][4][5][6][7] Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in MCL.[3][4][5][6][7] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in multiple oncogenic pathways, including cell cycle regulation, DNA repair, and pro-survival signaling.[3][4][5] Notably, PRMT5 is overexpressed in MCL, and its inhibition has demonstrated significant anti-tumor activity in preclinical models.[3][4][5][6][7]

This document provides detailed application notes and protocols for the use of PRMT5 inhibitors, exemplified by PRT-382 (referred to herein as Prmt5-IN-25 for the purpose of these notes), in MCL research. PRT-382 is a selective, S-adenosyl methionine (SAM)-competitive small-molecule inhibitor of PRMT5.[1]

Mechanism of Action of PRMT5 Inhibition in Mantle Cell Lymphoma

Inhibition of PRMT5 in MCL impacts several critical cellular processes, leading to decreased cell viability and tumor growth. The primary mechanisms include:

-

Cell Cycle Arrest: PRMT5 methylates E2F1, a key transcription factor for cell cycle progression. This methylation decreases E2F1's affinity for the retinoblastoma (RB) protein, promoting the transcription of genes necessary for the G1/S transition.[3][4] Inhibition of PRMT5 restores the regulatory function of the p-RB/E2F1 axis, leading to cell cycle arrest.[3][4][5][8]

-

Induction of Apoptosis: PRMT5 inhibition can induce both p53-dependent and p53-independent apoptosis.[3][4][5][8] By modulating the alternative splicing of MDM4, PRMT5 inhibition can stabilize and activate the p53 pathway.[3] Furthermore, it can induce the expression of pro-apoptotic BCL-2 family members, such as BAX, through the nuclear translocation of FOXO1.[1][9]

-

Modulation of Pro-Survival Signaling: PRMT5 activity supports pro-survival pathways like the B-cell receptor (BCR)-PI3K/AKT signaling cascade.[3][4][5] Inhibition of PRMT5 leads to the transcriptional activation of negative regulators of this pathway, including PHLDA3, PTPROt, and PIK3IP1.[3][4][5][8]

-

Regulation of DNA Damage Repair: PRMT5 is involved in DNA damage repair pathways through the transcriptional activation of genes like RAD51 and NHEJ1, and by methylating proteins involved in DNA repair.[4]

Quantitative Data on this compound (PRT-382) in Mantle Cell Lymphoma

The following tables summarize the in vitro and in vivo efficacy of PRT-382 in various MCL models.

Table 1: In Vitro Efficacy of PRT-382 in Mantle Cell Lymphoma Cell Lines

| Cell Line | IC50 (nM) at Day 9 | Sensitivity Classification | Reference |

| CCMCL1 | 20 | Sensitive | [10] |

| SP53 | 40 | Sensitive | [10] |

| REC-1 | 70 | Sensitive | [10] |

| Z-138 | 140 | Sensitive | [10] |

| Jeko-1 | 340 | Primary Resistant | [10] |

| UPN1 | 440 | Primary Resistant | [10] |

| Mino | 610 | Primary Resistant | [10] |

| Granta-519 | >1000 | Primary Resistant | [10] |

Table 2: In Vivo Efficacy of PRT-382 in a Patient-Derived Xenograft (PDX) Model of Mantle Cell Lymphoma

| Model | Treatment | Median Overall Survival (Days) | Reference |

| PDX-AA | Vehicle Control | 48 | [10][11] |

| PDX-AA | PRT-382 (10 mg/kg) | 83 | [10][11] |

Biomarkers of Sensitivity and Resistance

-

Sensitivity:

-

MTAP/CDKN2A Deletion: Loss of methylthioadenosine phosphorylase (MTAP), often co-deleted with CDKN2A, leads to the accumulation of methylthioadenosine, which can enhance the sensitivity to PRMT5 inhibitors.[5]

-

Wild-type TP53: The presence of functional p53 may contribute to the pro-apoptotic effects of PRMT5 inhibition.[3][4][5]

-

-

Resistance:

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the effects of this compound in MCL research.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 of this compound in MCL cell lines.

Materials:

-

MCL cell lines (e.g., Z-138, Granta-519)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (PRT-382) stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed MCL cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell background control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 3, 6, and 9 days).

-

At each time point, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance and normalize the data to the vehicle control to determine the percentage of cell viability.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

Protocol 2: Western Blot Analysis for PRMT5 and Downstream Targets

This protocol is for assessing the protein levels of PRMT5 and its downstream targets.

Materials:

-

MCL cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-RB, anti-E2F1, anti-p-p70S6k, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse MCL cells treated with this compound and a vehicle control.

-

Quantify the protein concentration of the lysates.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

Protocol 3: In Vivo Efficacy Study in a Mantle Cell Lymphoma Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

MCL PDX cells

-

This compound (PRT-382) formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Flow cytometry reagents for monitoring circulating tumor cells (e.g., anti-human CD19 and CD5 antibodies)

Procedure:

-

Engraft immunodeficient mice with MCL PDX cells, for example, by tail vein injection.

-

Monitor the mice for disease engraftment, which can be assessed by measuring the percentage of circulating human CD19+/CD5+ cells in the peripheral blood via flow cytometry.[3]

-

Once the disease is established (e.g., >1% circulating tumor cells), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage according to a defined schedule (e.g., 4 days on, 3 days off).[3]

-

Monitor tumor burden regularly by measuring tumor volume with calipers if a solid tumor model is used, or by quantifying circulating tumor cells.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (or when humane endpoints are reached), euthanize the mice and collect tissues (e.g., spleen, bone marrow) for further analysis (e.g., histology, western blot).

-

Analyze the data to determine the effect of this compound on tumor growth and overall survival. Kaplan-Meier survival analysis is typically used for survival data.[3]

Visualizations

Signaling Pathway of PRMT5 in Mantle Cell Lymphoma

Caption: PRMT5 signaling in mantle cell lymphoma.

Experimental Workflow for Evaluating this compound

Caption: Workflow for this compound evaluation.

Logical Relationship of this compound Mechanism of Action

Caption: this compound mechanism of action.

References